Solvent Orange 17

Descripción

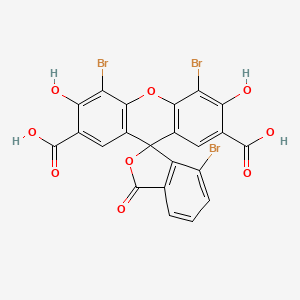

Structure

3D Structure

Propiedades

Número CAS |

33014-42-5 |

|---|---|

Fórmula molecular |

C22H9Br3O9 |

Peso molecular |

657 g/mol |

Nombre IUPAC |

4',5',7-tribromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2',7'-dicarboxylic acid |

InChI |

InChI=1S/C22H9Br3O9/c23-11-3-1-2-6-12(11)22(34-21(6)32)9-4-7(19(28)29)15(26)13(24)17(9)33-18-10(22)5-8(20(30)31)16(27)14(18)25/h1-5,26-27H,(H,28,29)(H,30,31) |

Clave InChI |

HVZVCLKSZXSEGI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Br)C3(C4=C(C(=C(C(=C4)C(=O)O)O)Br)OC5=C3C=C(C(=C5Br)O)C(=O)O)OC2=O |

SMILES canónico |

C1=CC2=C(C(=C1)Br)C3(C4=C(C(=C(C(=C4)C(=O)O)O)Br)OC5=C3C=C(C(=C5Br)O)C(=O)O)OC2=O |

Otros números CAS |

33014-42-5 |

Origen del producto |

United States |

A Technical Guide to the Photophysical Characterization of Solvent Dyes: A Methodological Approach for Solvent Orange 17 and Its Analogs

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the characterization of the photophysical properties of solvent dyes. Due to significant ambiguity in the chemical identity of "Solvent Orange 17" in commercial and scientific literature, this guide establishes a robust, universally applicable methodology. We will address the existing nomenclature challenges and use well-characterized dye analogs—spanning both azo and xanthene classes—to illustrate the principles and protocols necessary for a thorough photophysical investigation.

Foreword: The Challenge of Identifying Solvent Orange 17

A rigorous scientific investigation begins with the unambiguous identification of the subject material. In the case of "Solvent Orange 17," the literature presents conflicting information. Some sources identify it as a xanthene-class dye with Colour Index (C.I.) 45456 and CAS number 33014-42-5.[1] However, this compound is not well-documented in major chemical databases. More commonly, the "Solvent Orange" designation refers to various azo dyes, such as Solvent Orange 1 (Sudan Orange G) or Solvent Orange 2 (Orange OT), which are structurally distinct and possess different photophysical characteristics.

This guide, therefore, does not present definitive data for an unconfirmed "Solvent Orange 17." Instead, it equips the researcher with the foundational knowledge and detailed protocols required to characterize any solvent dye, including a sample labeled as Solvent Orange 17. By understanding the underlying principles and applying these validated methods, one can generate reliable and publishable data, irrespective of initial nomenclature ambiguity.

Part 1: Core Photophysical Principles & Properties

The interaction of a dye molecule with light is governed by a set of fundamental properties. Understanding these is critical to predicting and harnessing its behavior in various applications, from biological imaging to materials science.

Absorption Spectroscopy

The process begins with the absorption of a photon, which elevates the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The efficiency and spectral characteristics of this process are quantified by absorption spectroscopy.

-

Governing Principle: The Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the species and the path length of the light.

-

Key Parameters:

-

λmax (Wavelength of Maximum Absorbance): The wavelength at which the molecule exhibits the strongest absorption. This is a primary identifier and is dictated by the molecule's conjugated π-electron system. For instance, the azo dye Solvent Orange 2 shows a λmax around 492 nm in chloroform, characteristic of its extended azo-naphthalene structure.[2]

-

Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a specific wavelength. A high ε value is crucial for applications requiring strong light absorption with minimal material.

-

The absorption spectrum is the first step in any photophysical analysis, as it determines the appropriate excitation wavelengths for subsequent fluorescence experiments.

Fluorescence Emission

Following excitation, the molecule can relax back to the ground state through several pathways. Fluorescence is the radiative decay pathway, where a photon is emitted.

-

The Stokes Shift: The emitted photon is almost invariably of lower energy (longer wavelength) than the absorbed photon. This energy difference, known as the Stokes shift, arises from non-radiative relaxation processes (e.g., vibrational relaxation, solvent reorientation) that occur in the excited state prior to emission. The magnitude of the Stokes shift is highly sensitive to the molecular structure and its environment.

-

Emission Spectrum: A plot of fluorescence intensity versus wavelength. Its shape is often a mirror image of the absorption band corresponding to the S₀ → S₁ transition.

-

Structural Causality: The molecular structure is the primary determinant of fluorescence behavior.

-

Azo Dyes (e.g., Sudan Dyes): Many azo dyes are weakly fluorescent or non-fluorescent. This is often due to efficient non-radiative decay pathways, such as rapid trans-cis isomerization around the -N=N- bond, which provides a fast and efficient route for the molecule to return to the ground state without emitting a photon.

-

Xanthene Dyes (e.g., Fluorescein, Rhodamines): These dyes are known for their rigid, planar structures which restrict non-radiative decay pathways. This structural rigidity leads to high fluorescence quantum yields, making them exceptional fluorophores.[3]

-

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is arguably the most critical parameter for a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A ΦF of 1.0 (or 100%) represents perfect fluorescence, where every absorbed photon results in an emitted photon. In reality, non-radiative processes always compete with fluorescence, making the quantum yield less than 1. The quantum yield is intrinsically related to the radiative (kr) and non-radiative (knr) decay rates of the excited state:

ΦF = kr / (kr + knr)

A high quantum yield indicates that the radiative decay pathway is dominant.

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is the reciprocal of the sum of all decay rates.

τF = 1 / (kr + knr)

Lifetimes are typically on the nanosecond timescale for small organic fluorophores.[5] This parameter is highly sensitive to the molecule's environment and can be used to probe local changes in viscosity, polarity, or the presence of quenching species.

Part 2: The Critical Influence of the Solvent Environment

Solvent dyes are, by definition, intended for use in solution. The choice of solvent is not merely a matter of solubility; it profoundly alters all key photophysical properties through a phenomenon known as solvatochromism .

-

Effect on Absorption and Emission Spectra: Polar solvents can stabilize the ground and excited states of a polar dye molecule to different extents.[6] If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red-shift (bathochromic shift) in the emission spectrum.[7] This effect allows the dye to be used as a probe for local solvent polarity.

-

Effect on Quantum Yield and Lifetime: Solvents can introduce or enhance non-radiative decay pathways. For example, protic solvents (like ethanol or water) can engage in hydrogen bonding with the dye, which can either increase or decrease the fluorescence quantum yield depending on the specific interactions.[3][8] For many xanthene dyes, fluorescence lifetimes have been shown to vary significantly across a series of alcohol solvents.[9]

-

Azo-Hydrazone Tautomerism: For azo dyes containing a hydroxyl group ortho or para to the azo linkage (like Sudan Orange G), a tautomeric equilibrium exists between the azo form and the hydrazone form.[10] The position of this equilibrium is highly dependent on solvent polarity. Since the two tautomers have distinct absorption spectra and photophysical properties, the overall characteristics of the dye in a given solvent will be a composite of both species.[10]

The table below summarizes the known properties of relevant dye analogs.

| Property | Solvent Orange 1 (Sudan Orange G) | Solvent Orange 2 (Orange OT) | Fluorescein (Xanthene Analog) |

| Dye Class | Azo | Azo | Xanthene |

| CAS Number | 2051-85-6[11] | 2646-17-5[12] | 2321-07-5 |

| λmax (Absorbance) | ~380-420 nm (in Methanol)[13] | ~492 nm (in Chloroform)[2] | ~490 nm (in 0.1M NaOH) |

| Fluorescence | Generally considered weakly fluorescent or non-fluorescent. | Generally considered weakly fluorescent or non-fluorescent. | Strong, with high quantum yield (~0.95 in 0.1M NaOH).[3] |

| Solubility | Soluble in oils, fats, ether; slightly soluble in ethanol.[13] | Slightly soluble in ethanol, chloroform, benzene.[2] | Soluble in ethanol, DMSO; dianion form is water-soluble.[3] |

Part 3: A Validated Experimental Workflow for Photophysical Characterization

This section provides a self-validating, step-by-step protocol for characterizing the core photophysical properties of a solvent dye. The causality behind each step is explained to ensure data integrity.

Workflow Overview Diagram

Caption: Experimental workflow for comprehensive photophysical characterization.

Detailed Protocol: Relative Fluorescence Quantum Yield Determination

This protocol uses the comparative method, which is highly reliable and widely adopted.[4][14] It relies on a well-characterized fluorescence standard with a known quantum yield (ΦF,R).

1. Foundational Steps: Preparation and Purity

-

Causality: Impurities, including residual solvents or synthesis byproducts, can be fluorescent and will severely compromise the accuracy of the measurements. The choice of a spectroscopic grade solvent is critical to avoid background fluorescence.

-

Protocol:

-

Verify the purity of the dye sample (e.g., via HPLC or NMR).

-

Select a spectroscopic grade solvent in which both the sample and the chosen reference standard are soluble.

-

Prepare stock solutions of the test sample (S) and the reference standard (R) on an analytical balance.

-

From the stock solutions, prepare a series of 5-7 dilutions for both the sample and the reference. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is crucial to minimize inner filter effects and reabsorption.[4]

-

2. Spectroscopic Measurements

-

Causality: To accurately compare the sample and the reference, they must be excited at the same wavelength and all instrument parameters must be held constant.

-

Protocol:

-

Determine a suitable excitation wavelength (λex) where both the sample and the reference exhibit measurable absorbance.

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for every solution in the dilution series for both the sample and the reference. Record the absorbance value at λex for each.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for every solution.

-

CRITICAL: Use the exact same instrument settings (excitation/emission slit widths, detector voltage, scan speed) for all measurements of both the sample and the reference.

-

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

3. Data Analysis and Calculation

-

Causality: Plotting integrated fluorescence intensity versus absorbance and performing a linear regression provides the gradient (slope) of this relationship. Using the gradient instead of single-point measurements is a self-validating step; it averages over multiple concentrations and a strong linear fit (R² > 0.99) confirms that the measurements are free from concentration-dependent artifacts like quenching or aggregation.[15]

-

Protocol:

-

For both the sample and the reference, create a plot of Integrated Fluorescence Intensity versus Absorbance at λex.

-

Perform a linear regression on each dataset to obtain the slope (gradient), denoted as GradS for the sample and GradR for the reference.

-

Calculate the quantum yield of the sample (ΦF,S) using the following equation:[14]

ΦF,S = ΦF,R * (GradS / GradR) * (nS² / nR²)

Where:

-

ΦF,R is the known quantum yield of the reference standard.

-

GradS and GradR are the gradients from the plots.

-

nS and nR are the refractive indices of the solvents used for the sample and reference, respectively. If the same solvent is used for both, this term (nS²/nR²) simplifies to 1.

-

-

Conclusion

The photophysical properties of a solvent dye are not static values but are a dynamic function of its molecular structure and its immediate chemical environment. While the specific identity of "Solvent Orange 17" remains ambiguous in the public domain, the principles and rigorous experimental workflow outlined in this guide provide a clear and reliable path forward. By focusing on a systematic, validated methodology—from purity assessment and careful sample preparation to the robust analysis of spectroscopic data—researchers can confidently determine the absorption, emission, and quantum efficiency characteristics of any solvent dye. This approach ensures that the resulting data is not only accurate and reproducible but also contributes meaningfully to the scientific understanding and application of these versatile molecules.

References

- MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions.

- ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.

- PubChem. (n.d.). Orange OT.

- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- Colorants Chem Pvt Ltd. (n.d.). Solvent Orange 2 Dyes | CAS 2646-17-5.

- PMC. (n.d.). Fluorescence Lifetime Measurements and Biological Imaging.

- Spectrum Chemical. (n.d.). Solvent Orange 2.

- NIH. (2025). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition.

- World dye variety. (2012). Solvent Orange 17.

- ResearchGate. (n.d.). Solvent Dependence of the Fluorescence Lifetimes of Xanthene Dyes.

- Polysciences. (n.d.). Sudan Orange G C.I. 11920.

- ScienceDirect. (n.d.). Effect of solvent polarity on the photophysical properties of chalcone derivatives.

- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.

- ISS Inc. (n.d.). References - Lifetime Data of Selected Fluorophores.

- ResearchGate. (n.d.). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique.

- ResearchGate. (n.d.). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3).

- Edinburgh Instruments. (n.d.). Relative Quantum Yield.

- MedchemExpress.com. (n.d.). Sudan Orange G (SOG).

- Chemistry LibreTexts. (2023). Polarity of Solvents.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Orange OT | C17H14N2O | CID 17550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. References | ISS [iss.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Solvent Orange 2 Dyes | CAS 2646-17-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 13. polysciences.com [polysciences.com]

- 14. agilent.com [agilent.com]

- 15. edinst.com [edinst.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Orange 17

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of Solvent Orange 17 (C.I. 45456), a brominated xanthene dye. The insights and methodologies presented herein are curated for researchers, scientists, and professionals in drug development and material science who require a deep understanding of the thermal behavior of this compound.

Introduction: The Significance of Thermal Stability for Solvent Orange 17

Solvent Orange 17, with its xanthene core structure, belongs to a class of dyes known for their vibrant color and fluorescence, finding applications in various industrial and research settings.[1] The inherent thermal stability of such dyes is a critical parameter that dictates their processing conditions, application range, and long-term performance. Understanding the thermal degradation pathways is paramount for ensuring product quality, safety, and environmental stewardship. Degradation at elevated temperatures can lead to loss of color, alteration of material properties, and the potential formation of hazardous byproducts.[2] This guide elucidates the experimental frameworks for assessing thermal stability and proposes a putative degradation mechanism for Solvent Orange 17 based on established principles of xanthene and brominated compound chemistry.

Assessing Thermal Stability: A Methodological Deep Dive

The evaluation of a compound's thermal stability is a multi-faceted process that relies on a suite of analytical techniques. For a comprehensive understanding of Solvent Orange 17, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Experimental Protocols

2.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is fundamental for determining decomposition temperatures and quantifying mass loss events.

-

Objective: To determine the onset and completion temperatures of thermal decomposition and to quantify the percentage of mass loss at different stages.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is ideal.[4]

-

Procedure:

-

Accurately weigh 5-10 mg of Solvent Orange 17 into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) in separate runs to understand the influence of oxygen on degradation.

-

Record the mass loss as a function of temperature.

-

2.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It provides information on thermal events such as melting, crystallization, and glass transitions.

-

Objective: To identify melting points, phase transitions, and exothermic or endothermic degradation processes.

-

Instrumentation: A DSC instrument, or the DSC component of an STA.[4]

-

Procedure:

-

Seal a small amount of Solvent Orange 17 (2-5 mg) in an aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to its expected thermal events.

-

Record the differential heat flow between the sample and the reference.

-

2.1.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[6]

-

Objective: To identify the chemical structures of the degradation products, thereby elucidating the degradation pathway.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A small amount of Solvent Orange 17 is placed in the pyrolyzer.

-

The sample is rapidly heated to a specific temperature (e.g., the decomposition temperature determined by TGA) in an inert atmosphere.

-

The resulting pyrolysis products are separated by the gas chromatograph and identified by the mass spectrometer.[7]

-

Experimental Workflow Visualization

Caption: Experimental workflow for the comprehensive thermal analysis of Solvent Orange 17.

Thermal Stability and Degradation Profile

| Thermal Event | Technique | Expected Observation | Rationale/Causality |

| Melting | DSC | Endothermic peak | The melting point of organic dyes is a key indicator of purity and crystalline structure. |

| Initial Decomposition | TGA | Onset of mass loss | The initial phase of degradation likely involves the cleavage of the weakest bonds in the molecule. For a brominated xanthene dye, this could be the C-Br bonds.[8] |

| Main Decomposition | TGA | Rapid mass loss | This stage corresponds to the breakdown of the core xanthene structure. |

| Char Formation | TGA | Residual mass at high temperatures | The aromatic nature of the xanthene core may lead to the formation of a stable carbonaceous residue. |

| Degradation Energetics | DSC | Exothermic or endothermic peaks | Decomposition processes can be either energy-releasing (exothermic) or energy-absorbing (endothermic), providing insights into the reaction thermodynamics. |

Putative Degradation Pathway of Solvent Orange 17

Based on the known thermal degradation patterns of xanthene dyes and brominated organic compounds, a hypothetical degradation pathway for Solvent Orange 17 can be proposed. The degradation is likely to be a complex process involving multiple competing reactions.

The initial step in the thermal degradation is anticipated to be the cleavage of the carbon-bromine (C-Br) bonds, as they are generally weaker than the C-C and C-O bonds within the aromatic structure.[8] This would lead to the formation of bromine radicals and a debrominated xanthene radical.

Subsequent degradation would likely involve the fragmentation of the xanthene core. This can proceed through various radical-mediated reactions, leading to the formation of smaller aromatic fragments such as brominated benzenes, phenols, and potentially polybrominated dibenzofurans under certain conditions, a concern with brominated flame retardants.[9][10] Further oxidation, if in the presence of air, would lead to the formation of lower molecular weight acids, carbon dioxide (CO₂), and water (H₂O), as observed in the degradation of other xanthene dyes.[11][12]

Proposed Degradation Scheme

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. Rayon - Wikipedia [en.wikipedia.org]

- 4. iitk.ac.in [iitk.ac.in]

- 5. resolvemass.ca [resolvemass.ca]

- 6. frontier-lab.com [frontier-lab.com]

- 7. jyx.jyu.fi [jyx.jyu.fi]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 11. Degradation of xanthene-based dyes by photoactivated persulfate: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Health and safety data for Solvent Orange 17 in a laboratory setting.

Executive Summary & Critical Distinction

Solvent Orange 17 (CAS: 33014-42-5) is a specialized xanthene-based dye, historically known as D&C Orange No. 14 .[1][2][3] It is frequently misidentified in general chemical databases as Solvent Orange 2 (Oil Orange SS) or Solvent Orange 7 (Sudan II).[4][1][2] This confusion presents a significant safety risk, as the toxicological profiles differ fundamentally between xanthene derivatives and azo dyes.[4][1][2]

Core Safety Directive: Solvent Orange 17 was delisted by the FDA for use in drugs and cosmetics in the 1960s due to toxicity concerns.[4][1][2] In a modern laboratory setting, it must be handled as a suspected carcinogen and cumulative organ toxin , requiring strict containment protocols distinct from standard laboratory stains.[4][1][2]

Chemical Identity & Physicochemical Profile

Unlike the azo-dye "Sudan" family, Solvent Orange 17 is a brominated fluorescein derivative.[4][1] Its solubility and reactivity are dictated by its xanthene backbone.[4][1][2]

Table 1: Physicochemical Specifications

| Parameter | Data | Technical Note |

| Chemical Name | 4',5',7-Tribromo-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dicarboxylic acid | Often referred to as a tribromo-fluorescein derivative.[1][2][3][5] |

| CAS Registry No. | 33014-42-5 | Critical Check: Do not confuse with CAS 2646-17-5 (Solvent Orange 2).[1][2] |

| Color Index (C.I.) | 45456 | Part of the Xanthene/Phthalein family.[4][1][2][6] |

| Molecular Formula | C₂₂H₉Br₃O₉ | High molecular weight (657.01 g/mol ) limits volatility.[1][2] |

| Solubility | Insoluble in water; Soluble in dilute alkali (5% Na₂CO₃), Ethanol, Acetone | Solubility in alkali is due to the carboxylic acid groups.[4][1][2] |

| Appearance | Reddish-orange powder | Dust generation is the primary exposure vector.[1][2] |

Toxicological Assessment & Hazard Mechanisms

The toxicity of Solvent Orange 17 is derived from its halogenated xanthene structure.[4][1][2] While acute lethality data (LD50) is sparse due to its obsolescence in consumer goods, its regulatory history provides the authoritative grounding for risk assessment.[4][1][2]

Regulatory Toxicology (FDA Delisting)

The FDA delisted D&C Orange No. 14 (Solvent Orange 17) via 28 FR 3179 (1963) .[4][1][2][3] The removal was precipitated by chronic feeding studies in animal models which indicated:

-

Cumulative Toxicity: Evidence of bioaccumulation in the reticuloendothelial system.[4][1][2]

-

Organ Damage: Hepatic and renal lesions observed after prolonged ingestion.[4][1][2]

-

Carcinogenic Potential: While not classified as a Group 1 carcinogen like some azo dyes, the structural analogs (halogenated xanthenes) have shown equivocal tumorigenic activity in long-term bioassays.[1][2]

Mechanism of Action (Cellular Level)

Xanthene dyes can act as photosensitizers.[4][1][2] Upon exposure to light, they generate reactive oxygen species (ROS), specifically singlet oxygen.[4][1][2]

-

Pathway: Light absorption

Excited Triplet Statengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Result: Oxidative stress leading to lipid peroxidation in cell membranes and DNA damage.[4][1][2]

Figure 1: Toxicological pathway of halogenated xanthene dyes, highlighting oxidative stress and bioaccumulation risks.[1][2]

Risk Management & Experimental Protocols

Engineering Controls

-

Primary Barrier: All weighing and solution preparation must be conducted inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity

fpm.[4][1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Reasoning: The powder is fine and electrostatic; standard HVAC filtration is insufficient to capture micro-particulates that may settle on surfaces and become secondary exposure sources.[4][1][2]

Personal Protective Equipment (PPE) Matrix

| PPE Item | Specification | Causality/Justification |

| Gloves | Nitrile (Double Layer) | Latex offers poor resistance to the organic solvents (acetone/ethanol) used to dissolve the dye.[1][2] Double gloving prevents permeation breakthrough.[4][1][2] |

| Respiratory | N95 or P100 | Required only if working outside a hood (strictly discouraged).[1][2] Prevents inhalation of particulates.[4][1][2] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient.[1][2] Xanthene dyes are severe eye irritants; a seal is necessary to prevent dust entry.[4][1][2] |

| Body | Tyvek Lab Coat | Cotton coats retain dye particles.[1][2] Tyvek is disposable, preventing cross-contamination to non-lab areas.[4][1][2] |

Protocol: Safe Solution Preparation

-

Step 1: Pre-weigh the solvent (ethanol/acetone) in the fume hood.[4][1][2]

-

Step 2: Weigh Solvent Orange 17 using an anti-static weighing boat. Note: Static charge often causes powder scattering.[4][1]

-

Step 3: Transfer powder to solvent slowly to avoid "puffing."[4][1][2]

-

Step 4: Cap the vessel immediately. Sonicate if necessary to ensure dissolution, keeping the vessel sealed to prevent aerosolization of the solvent-dye mixture.[4][1]

-

Validation: Wipe the exterior of the vessel with a solvent-dampened Kimwipe.[1][2] If the wipe shows orange/red, containment failed—decontaminate the area.[4][1][2]

Emergency Response & Waste Management

Spill Response Logic

Do not use water initially.[4][1][2] Water causes the dye to smear and spread, increasing the surface area of contamination.[4][1][2]

Figure 2: Decision logic for Solvent Orange 17 spill remediation.[1][2]

Waste Disposal

-

Classification: Non-halogenated solvent waste (if dissolved in ethanol/acetone) or Solid Hazardous Waste.[4][1][2]

-

Destruction: Incineration is the only approved method.[4][1][2] The high thermal stability of the xanthene ring requires high-temperature combustion (

C) to ensure complete mineralization.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Prohibition: Never pour down the drain. Even trace amounts are visible and can result in regulatory fines for "color discharge" violations.[4][1][2]

References

-

U.S. Food and Drug Administration (FDA). (1963).[4][1][2] Color Additives; Transitional Regulations; D&C Orange No. 14.[4][1][2][3] Federal Register, 28 FR 3179.[4][1][2][3] [4][1][2]

-

Chemical Abstracts Service (CAS). (n.d.).[4][1][2] CAS RN 33014-42-5: Solvent Orange 17.[1][2][3][5][6] CAS Common Chemistry.[4][1][2][5] [Link][4][1][2][5][6]

-

World Dye Variety. (2012).[4][1][2] C.I.[4][1][2][3][5][6][7][8] Solvent Orange 17 Technical Data. [Link]

-

PubChem. (n.d.).[4][1][2] Compound Summary: Solvent Orange 17.[4][1][2][3][5][6][7][9] National Library of Medicine.[4][1][2] [Link][4][1][2]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. US10953129B2 - Wetness indicator compositions comprising leuco dyes - Google Patents [patents.google.com]

- 3. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 4. WO2016022795A1 - Wetness indicator with permanent colorant - Google Patents [patents.google.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. US20160303275A1 - Leuco dyes with hot melt binding matrix - Google Patents [patents.google.com]

- 8. Solvent Orange 2 | 2646-17-5 [chemicalbook.com]

- 9. PubChemLite - HVZVCLKSZXSEGI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

Technical Application Note: Solvent Orange 17 (Sudan III) for Lipid Staining and Quantification

Abstract

This technical guide details the application of Solvent Orange 17 (Sudan III) , a lysochrome diazo dye, for the detection of neutral lipids (triglycerides and cholesteryl esters) in biological samples. Unlike fluorescence-based methods (e.g., BODIPY, Nile Red), Sudan III offers a cost-effective, stable, and non-bleaching alternative suitable for brightfield microscopy and colorimetric quantification. This protocol addresses critical failure points—specifically solvent-mediated lipid extraction and dye precipitation—to ensure high signal-to-noise ratios in adipogenesis assays (e.g., 3T3-L1 differentiation) and hepatosteatosis models.

Chemical Basis & Mechanism

CAS Number: 85-86-9 Color Index: 26100 Synonyms: Sudan III, Sudan G, Tony Red

Mechanism of Action: The Partition Coefficient

Sudan III is not a chemical stain in the traditional sense; it does not form ionic or covalent bonds with cellular components. Instead, it functions based on preferential solubility (partition coefficient).

-

Solvent Carrier: The dye is dissolved in a solvent (typically isopropanol) that is miscible with both water and lipids.

-

Partitioning: When the working solution is applied to cells, the dye molecules migrate from the solvent phase into the lipid droplets because they are thermodynamically more stable in the non-polar lipid environment than in the semi-polar solvent mixture.

-

Critical Balance: The solvent concentration must be high enough to keep the dye in solution but low enough to prevent the dissolution of the target lipid droplets.

Visualizing the Mechanism

[1]

Materials & Reagents

Core Reagents

| Reagent | Specification | Purpose |

| Solvent Orange 17 | C.I. 26100, High Purity | Primary Lipid Stain |

| Isopropanol (IPA) | 99% (ACS Grade) | Stock solvent carrier |

| Formalin | 10% Neutral Buffered | Fixative (Do NOT use alcohol fixatives) |

| Hematoxylin | Mayer’s or Harris | Nuclear Counterstain |

| Glycerol Jelly | Aqueous Mounting Medium | Mounting (Xylene-free) |

Preparation of Solutions (Critical Step)

Precipitation is the #1 cause of dirty background. Follow this filtration step strictly.

-

Stock Solution (0.5%):

-

Dissolve 0.5 g Sudan III in 100 mL Isopropanol (99%) .

-

Heat gently in a water bath (50°C) for 20 mins to aid dissolution.

-

Store at room temperature.[1] Stable for 1-2 months.

-

-

Working Solution (Freshly Prepared):

-

Mix 6 parts Stock Solution with 4 parts Distilled Water .

-

Wait: Let stand for 10 minutes. The addition of water decreases solubility, forcing unstable dye aggregates to precipitate.

-

Filter: Pass through a 0.22 µm or 0.45 µm syringe filter (or Whatman No. 1 paper) immediately before use. Do not skip this.

-

Protocol A: Staining Adherent Cells (e.g., 3T3-L1)

Experimental Workflow

Detailed Steps

-

Fixation: Remove culture media. Wash cells once with PBS. Fix with 10% Neutral Buffered Formalin for 30 minutes at Room Temperature (RT).

-

Note: Avoid Acetone or Ethanol fixation; these solvents will extract the lipids you are trying to stain.

-

-

Washing: Remove formalin and wash gently with distilled water (x2).

-

Pre-conditioning: Add 60% Isopropanol for 1 minute.

-

Why? This prevents the introduction of water into the staining solution, which would cause immediate dye precipitation.

-

-

Staining: Add the Filtered Working Solution .[3] Incubate for 15–20 minutes at RT.

-

Differentiation: Remove stain.[4][5] Rinse briefly (10–15 seconds) with 60% Isopropanol .

-

Critical: Do not over-wash, or you will extract the dye from the lipids.

-

-

Rinse: Wash thoroughly with distilled water to stop the solvent action.

-

Counterstain: (Optional) Add Mayer’s Hematoxylin for 1 minute. Rinse with tap water.[4][6]

-

Imaging: Maintain cells in PBS or mount with an aqueous medium (e.g., Glycerol Jelly).

-

Result: Lipids = Orange/Red; Nuclei = Blue.[7]

-

Protocol B: Quantitative Analysis (Spectrophotometry)

Visual grading is subjective. For drug development (e.g., screening anti-obesity compounds), quantitative extraction is required.

-

Stain: Perform steps 1–6 in Protocol A. Do not counterstain.

-

Dry: Remove all water from the wells. Allow to air dry completely (residual water interferes with elution).

-

Elute: Add 100% Isopropanol (or Ethanol) to each well.

-

Volume: 200–500 µL (ensure full coverage).

-

Incubate: 10 minutes with gentle shaking.

-

-

Measure: Transfer the eluate to a 96-well clear plate.

-

Read: Measure Absorbance (OD) at 510 nm (Range: 500–520 nm).

-

Blank: 100% Isopropanol.[3]

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Heavy Background Precipitate | Working solution not filtered or old. | Filter working solution immediately before use. Do not use working solution >1 hour old. |

| Lipid Droplets "Disappear" | Solvent concentration too high or exposure too long. | Ensure differentiation wash (60% IPA) is <30 seconds. Avoid ethanol fixatives. |

| Weak Staining | Dye precipitated out of stock. | Warm stock solution to 50°C before mixing working solution. Ensure stock is saturated. |

| Crystal Artifacts on Cells | Evaporation of solvent during staining. | Use a sufficient volume of stain to cover cells completely. Cover plate during incubation. |

References

- Lillie, R.D., & Ashburn, L.L. (1943). Supersaturated solutions of fat stains in dilute isopropanol for demonstration of acute fatty degeneration not shown by Herxheimer technique.

-

PubChem. (n.d.). Sudan III (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Application Note: Lipidomic Profiling and Hydrophobic Domain Characterization using Solvent Orange 17 (Sudan II)

Executive Summary & Mechanism of Action

Solvent Orange 17 (Sudan II, C.I. 12140) is historically categorized as a lysochrome (fat-soluble) diazo dye used for colorimetric staining of triglycerides in frozen tissue sections. However, its utility extends significantly into fluorescence microscopy due to its solvatochromic properties .

Unlike constitutively fluorescent probes (e.g., Rhodamine), Solvent Orange 17 exhibits a "turn-on" fluorescence mechanism. In aqueous environments, the dye’s fluorescence is quenched via non-radiative decay pathways. Upon partitioning into hydrophobic domains—specifically neutral lipid droplets (LDs) or hydrophobic polymer matrices—the restriction of intramolecular rotation and the change in dielectric constant trigger a radiative decay pathway, resulting in orange-red fluorescence.

This protocol leverages this mechanism to provide a cost-effective, high-contrast alternative to expensive lipophilic probes (e.g., BODIPY 493/503 or Nile Red) for visualizing lipid accumulation in cellular models and material science applications.

Key Technical Advantages

-

High Signal-to-Noise Ratio: Minimal fluorescence in aqueous buffer reduces background noise without extensive washing.

-

Broad Stokes Shift: Excitation in the blue/cyan region (~490 nm) and emission in the yellow-orange region (~530–580 nm) allows for effective separation of excitation light.

-

Cost Efficiency: Significantly lower cost per assay compared to proprietary fluorescent lipid stains.

Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-[(2,4-Dimethylphenyl)diazenyl]-2-naphthalenol | Azo dye structure |

| CAS Number | 3118-97-6 | Verify purity >90% for fluorescence |

| Molecular Weight | 276.33 g/mol | Lipophilic, small molecule |

| Solubility | Soluble in Ethanol, Isopropanol, Acetone, Fats | Insoluble in water |

| Excitation Max ( | 493 nm (in Ethanol/Lipids) | Compatible with 488 nm Argon lasers |

| Emission Max ( | ~530–580 nm (Broad Orange) | Detectable with TRITC or Cy3 filters |

| Partition Coefficient | LogP ~ 5.4 | High affinity for neutral lipids |

| Toxicity | IARC Group 3 (Potential Carcinogen) | Strict PPE required |

Experimental Design & Controls

Experimental Logic

The staining efficiency of Solvent Orange 17 relies on the partition equilibrium between the carrier solvent and the target lipid.

-

Carrier Solvent: Isopropanol (IPA) is preferred over ethanol for stock solutions due to better lipid solubility and stability.

-

Working Solution: A 60% IPA working solution is thermodynamically unstable; it forces the hydrophobic dye out of solution and into the lipid droplets. Critical Step: The working solution must be freshly prepared and filtered to remove micro-precipitates that cause artifactual "bright spots."

Controls

-

Negative Control: Cells treated with vehicle only (60% Isopropanol) to assess autofluorescence.

-

Delipidated Control: Cells treated with acetone/methanol extraction prior to staining to verify lipid specificity.

-

Positive Control: Parallel staining with a known standard (e.g., Nile Red) if quantifying relative lipid content.

Protocol: Intracellular Lipid Droplet Imaging

Phase 1: Reagent Preparation

Stock Solution (0.5% w/v):

-

Weigh 50 mg of Solvent Orange 17 powder.

-

Dissolve in 10 mL of 99% Isopropanol (IPA).

-

Vortex vigorously for 5 minutes.

-

Storage: Store in an amber glass vial at room temperature. Stable for 6 months.

Working Solution (Freshly Prepared):

-

Dilute the Stock Solution 1:100 into 60% Isopropanol (e.g., 6 mL IPA + 4 mL ddH2O).

-

Note: Do not use pure water; the dye will precipitate immediately.

-

-

Crucial Step: Let stand for 10 minutes, then filter through a 0.22 µm or 0.45 µm syringe filter .

-

Reasoning: This removes dye aggregates that mimic lipid droplets.

-

Phase 2: Cell Fixation and Staining

Step-by-Step Methodology:

-

Cell Culture: Grow cells (e.g., HepG2, 3T3-L1 adipocytes) on sterile glass coverslips to 70-80% confluence.

-

Wash: Rinse cells 2x with PBS (pH 7.4) to remove serum proteins.

-

Fixation: Incubate with 4% Paraformaldehyde (PFA) in PBS for 15-20 minutes at Room Temperature (RT).

-

Caution: Avoid methanol fixation, as it extracts lipids, destroying the target.

-

-

Rinse: Wash 3x with PBS (5 min each).

-

Conditioning: Rinse coverslips once with 60% Isopropanol for 1 minute.

-

Reasoning: Prevents osmotic shock and prepares the hydrophobic environment.

-

-

Staining: Apply the filtered Working Solution for 10–20 minutes at RT in the dark.

-

Optimization: Do not over-stain; >30 mins can lead to high background.

-

-

Destaining/Wash: Quickly rinse with 60% Isopropanol (10 seconds) to remove excess surface dye.

-

Final Wash: Rinse 3x with distilled water.

-

Counterstain (Optional): Stain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Mounting: Mount coverslips using an aqueous mounting medium (e.g., Glycerol/PBS). Seal edges with nail polish.

Imaging & Data Analysis

Microscopy Settings

-

Mode: Fluorescence or Confocal Laser Scanning Microscopy (CLSM).

-

Excitation: 488 nm (Argon Laser) or 470-490 nm (LED).

-

Emission Filter:

-

Bandpass: 530–590 nm (Optimal for specificity).

-

Longpass: >520 nm (Acceptable, but may capture autofluorescence).

-

-

Detector Gain: Adjust using the Negative Control to threshold out background noise.

Workflow Diagram

Caption: Optimized workflow for Solvent Orange 17 lipid staining, highlighting the critical filtration and conditioning steps to minimize artifacts.

Safety & Handling (Critical)

Solvent Orange 17 is an Azo Dye. [1]

-

Hazard: IARC Group 3 (Not classifiable as to its carcinogenicity to humans, but structurally related to known carcinogens). It may cause skin sensitization and is toxic if ingested.

-

PPE: Nitrile gloves, lab coat, and safety goggles are mandatory .

-

Waste Disposal: All dye solutions must be collected in hazardous chemical waste containers labeled "Organic Solvents/Azo Dyes." Do not pour down the sink.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitate/Speckles | Working solution not filtered or too old. | Filter (0.22 µm) immediately before use.[2] Prepare fresh. |

| Weak Signal | Lipid extraction during fixation. | Use Paraformaldehyde only. Avoid Ethanol/Methanol fixation. |

| High Background | Inadequate washing or over-staining. | Perform the 60% IPA destain step rigorously. Reduce stain time. |

| Bleaching | Dye photolability.[3] | Use antifade mounting medium. Reduce laser power/exposure time. |

References

-

PubChem. (n.d.). Sudan II (Solvent Orange 7) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Cell Biology. (Cited for comparative lipid staining mechanisms and fluorescence principles). Retrieved from [Link]

-

Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Materials (Basel). (Review of lipid probe mechanisms including solvatochromism). Retrieved from [Link]

-

PhotochemCAD. (n.d.). Sudan II Absorption Spectrum.[3][4] (Source for spectral data verification). Retrieved from [Link]

Sources

Application Note: Solvent Orange 17 as a Fluorescent Tracer in Multiphase Fluid Dynamics

[1]

Executive Summary & Disambiguation

Solvent Orange 17 (C.I. 45456) is a specialized xanthene-based dye used primarily for Laser-Induced Fluorescence (LIF) and high-contrast flow visualization in non-polar (oil) phases.[1] Unlike standard azo dyes, Solvent Orange 17 offers fluorescent properties that allow for high-sensitivity detection and phase discrimination in multiphase flows (e.g., oil-water emulsions, droplet microfluidics).

⚠️ Critical Disambiguation

Do not confuse Solvent Orange 17 with Solvent Orange 2 (Sudan II/Oil Orange SS). [1]

-

Solvent Orange 17 (C.I. 45456): Brominated Xanthene derivative.[1][2] Fluorescent. Used for LIF and quantitative concentration mapping.[1]

-

Solvent Orange 2 (C.I. 12100): Azo dye.[1][3] Non-fluorescent (absorptive only).[1] Used for simple visual coloring.[1]

This protocol focuses exclusively on the fluorescent application of Solvent Orange 17.[1]

Technical Specifications & Mechanism

Chemical Profile

| Property | Specification |

| Chemical Name | 4',5',7-Tribromo-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one |

| CAS Number | 33014-42-5 |

| Molecular Weight | ~657.01 g/mol |

| Dye Class | Xanthene (Brominated) |

| Solubility | Soluble in polar organics (Acetone, Ethanol), Oils (Silicone oil, Decane); Insoluble in Water.[1][2][3][4][5][6][7][8][9][10] |

| Excitation Max ( | ~520–540 nm (Compatible with 532 nm Nd:YAG lasers) |

| Emission Max ( | ~560–580 nm (Orange Fluorescence) |

Mechanism of Action: Laser-Induced Fluorescence (LIF)

Solvent Orange 17 functions as a molecular tag that tracks the hydrophobic phase.[1] Upon excitation by a coherent light source (typically a green laser at 532 nm), the xanthene core undergoes a

Figure 1: Signal generation pathway for Solvent Orange 17 in a LIF setup.

Experimental Protocol: Preparation & Visualization

Phase 1: Stock Solution Preparation

Objective: Create a stable, high-concentration master mix to ensure uniform dosing.

Materials:

-

Solvent Orange 17 powder (>95% purity).[1]

-

Primary Solvent: Acetone (for rapid dissolution) or the working fluid (e.g., Silicone Oil 5 cSt) if time permits.[1]

-

0.22 µm PTFE Syringe Filter.[1]

-

Amber glass vial (light sensitive).[1]

Step-by-Step:

-

Weighing: Measure 50 mg of Solvent Orange 17.

-

Dissolution (Intermediate Solvent Method): Dissolve the powder in 10 mL of Acetone. Vortex for 2 minutes until fully dissolved.[1]

-

Dilution: Add the 10 mL acetone-dye mix to 90 mL of the target oil (e.g., Silicone Oil).

-

Homogenization: Sonicate at 40 kHz for 15 minutes.

-

Filtration: Pass the solution through a 0.22 µm PTFE filter to remove undissolved particulates that could cause laser scattering (speckle noise).[1]

-

Storage: Store in an amber vial at room temperature. This is your 500 mg/L Stock Solution .

Phase 2: Working Fluid Integration

Target Concentration: 10–50 mg/L (Application dependent).[1]

-

Low Concentration (10 mg/L): For thin films or microfluidics to prevent signal saturation.[1]

-

High Concentration (50 mg/L): For macroscopic mixing tanks to overcome path length absorption.[1]

Protocol:

-

Calculate the required volume of Stock Solution (

) for your total fluid volume ( -

Slowly inject

into the bulk oil phase while stirring magnetically.[1] -

Allow to equilibrate for 30 minutes.

Phase 3: Optical Setup & Data Acquisition[1]

Figure 2: Optical configuration for Planar Laser-Induced Fluorescence (PLIF).[1]

-

Laser Alignment: Align a 532 nm laser sheet (thickness < 1 mm) through the center of the flow channel.[1]

-

Filtering: Mount a 550 nm Long-Pass Filter (or 570 nm Band-Pass) on the camera lens.[1]

-

Calibration: Fill the cell with known concentrations (0, 10, 20, 30, 40, 50 mg/L) and record the average intensity (

).

Data Interpretation & Troubleshooting

Quantifying Mixing Efficiency

In mixing studies, the segregation intensity (

Where

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Signal Saturation | Concentration too high; Camera gain too high. | Dilute working fluid by 50%; Reduce laser power or aperture.[1] |

| Speckle Pattern | Undissolved dye particles acting as tracers.[1] | Re-filter the stock solution (0.22 µm); Ensure acetone is fully mixed. |

| Photobleaching | Dye degrading under high-intensity laser.[1] | Use pulsed laser mode; Flow the fluid continuously (do not image static fluid for long).[1] |

| Background Noise | Filter leakage or autofluorescence of oil.[1] | Check filter cutoff wavelength; Test neat oil for fluorescence.[1] |

Safety & Handling (E-E-A-T)

Although Solvent Orange 17 is less volatile than some organic tracers, strict safety protocols are mandatory.[1]

-

PPE: Nitrile gloves, safety goggles (specifically laser safety goggles OD+4 @ 532nm during alignment), and lab coat.

-

Ventilation: Prepare stock solutions in a fume hood, especially when using acetone.[1]

-

Disposal: Solvent Orange 17 solutions are organic waste.[1] Do not pour down the drain. Collect in "Non-Halogenated Organic Solvent" waste containers.

-

Toxicity: While not classified as highly toxic like Sudan II (potential carcinogen), treat all xanthene derivatives as potential irritants.[1]

References

-

World Dye Variety. (2012).[1] Solvent Orange 17 Properties and Specifications. Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary: Xanthene Dyes. National Library of Medicine.[1] Retrieved from [Link]

-

Crimaldi, J. P. (2008).[1] Planar Laser Induced Fluorescence in Aqueous Flows. Experiments in Fluids, 44, 851–863. (Contextual grounding for LIF protocols).

Sources

- 1. Orange OT | C17H14N2O | CID 17550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Solvent Orange 2 CAS#: 2646-17-5 [m.chemicalbook.com]

- 4. Solvent Orange 2 Dyes | CAS 2646-17-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. PhotochemCAD | Methyl Orange [photochemcad.com]

- 9. karstwaters.org [karstwaters.org]

- 10. amarischemicalsolutions.com [amarischemicalsolutions.com]

Application Note: Quantitative Determination of Solvent Orange 17 in Solutions by UV-Vis Spectrophotometry

Abstract

This application note provides a detailed, reliable, and field-proven protocol for the quantification of Solvent Orange 17 in solutions using UV-Visible (UV-Vis) spectrophotometry. This method is predicated on the direct relationship between the absorbance of the dye and its concentration, as described by the Beer-Lambert Law.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from stock solution preparation to the final concentration calculation, ensuring accuracy and reproducibility.

Introduction and Scientific Principle

Solvent Orange 17 is a xanthene-class dye used in various industrial applications.[3] Accurate quantification of its concentration in solutions is critical for quality control, formulation development, and safety assessments. UV-Vis spectrophotometry presents a rapid, cost-effective, and accessible analytical technique for this purpose.[1][4]

The core principle of this method is the Beer-Lambert Law , which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[2][5] The governing equation is:

A = εcl

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar absorptivity coefficient, a constant unique to the substance at a specific wavelength (in L mol⁻¹ cm⁻¹)[2]

-

c is the concentration of the analyte (in mol L⁻¹)

-

l is the path length of the light through the solution, typically the width of the cuvette (usually 1 cm)[2]

By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be accurately determined by interpolating its measured absorbance onto this curve.[6]

Materials and Instrumentation

Reagents and Chemicals

-

Solvent Orange 17 powder (CAS No: 33014-42-5), analytical grade[3]

-

Ethanol (ACS grade or higher), or another suitable solvent in which the dye is highly soluble and does not interfere with absorbance in the visible range.[7][8]

-

Deionized (DI) water for cleaning.

Instrumentation and Consumables

-

UV-Vis Spectrophotometer: A calibrated instrument capable of scanning across the visible spectrum (approx. 350-700 nm).

-

Analytical Balance: With a readability of at least 0.1 mg.

-

Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

-

Pipettes: Calibrated micropipettes and/or glass pipettes.

-

Cuvettes: 1 cm path length quartz or polystyrene cuvettes. Quartz is preferred for its broader wavelength transparency, but high-quality polystyrene is sufficient for the visible range.

-

Spatula and Weighing Paper/Boats.

Experimental Protocol

PART A: Preparation of Standard Solutions

Causality Explanation: The accuracy of the entire analysis hinges on the precise preparation of the standard solutions. A stock solution of a known high concentration is prepared first, from which a series of more dilute standards are made via serial dilution. This minimizes weighing errors and ensures a consistent dilution factor.

Step 1: Preparation of a 100 mg/L (0.1 g/L) Primary Stock Solution

-

Accurately weigh approximately 10.0 mg of Solvent Orange 17 powder using an analytical balance.

-

Quantitatively transfer the powder into a 100 mL Class A volumetric flask.

-

Add approximately 70 mL of the chosen solvent (e.g., ethanol).

-

Sonicate or vortex the flask until all the dye is completely dissolved.

-

Carefully add the solvent up to the calibration mark on the flask.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This is your 100 mg/L Stock Solution .

Step 2: Preparation of Working Standard Solutions (Serial Dilution)

-

Label a set of 10 mL volumetric flasks as follows: 10 mg/L, 5 mg/L, 2.5 mg/L, 1.25 mg/L, and 0.5 mg/L.

-

Use the 100 mg/L stock solution and the formula C₁V₁ = C₂V₂ to perform serial dilutions.

-

For 10 mg/L: Pipette 1.0 mL of the 100 mg/L stock into the "10 mg/L" flask. Dilute to the mark with the solvent.

-

For 5 mg/L: Pipette 5.0 mL of the newly made 10 mg/L standard into the "5 mg/L" flask. Dilute to the mark.

-

Continue this process to create the full series of standards.

-

-

Mix each standard thoroughly by inverting the flask multiple times.

PART B: Instrumental Analysis

Causality Explanation: Every spectrophotometer has slight instrumental drift. Using a "blank" solution containing only the solvent allows the instrument to be zeroed, ensuring that any measured absorbance is solely due to the analyte (Solvent Orange 17) and not the solvent or the cuvette.

Step 1: Determine the Wavelength of Maximum Absorbance (λmax)

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

-

Fill a cuvette with the solvent to be used (e.g., ethanol). This is your blank .

-

Place the blank in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Rinse the cuvette with a small amount of the 5 mg/L standard solution, then fill it.

-

Perform a wavelength scan across the visible spectrum (e.g., 400 nm to 600 nm) to find the wavelength where absorbance is highest. This is the λmax . For many orange dyes, this will be in the 450-500 nm range.[9]

-

Set the spectrophotometer to take all subsequent readings at this fixed λmax.

Step 2: Generate the Calibration Curve

-

Ensure the instrument is zeroed at λmax with the blank solution.

-

Measure the absorbance of each prepared standard solution, starting from the lowest concentration (0.5 mg/L) and moving to the highest (10 mg/L).

-

Best Practice: Between each measurement, rinse the cuvette with a small amount of the next solution to be measured to prevent carry-over contamination.

-

Record the absorbance for each concentration. Perform each measurement in triplicate for statistical validity.

PART C: Analysis of Unknown Sample

-

If your unknown sample is expected to be more concentrated than your highest standard, it must be diluted with the same solvent to fall within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) unknown sample at the same λmax.

Data Analysis and Results

Step 1: Construct the Calibration Curve

-

Plot the average absorbance values (Y-axis) against their corresponding concentrations (X-axis).

-

Perform a linear regression analysis on the data points.

-

The resulting plot should be a straight line passing through or very near the origin. Determine the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value > 0.995 is considered a good fit, indicating a strong linear relationship.

Table 1: Example Calibration Data for Solvent Orange 17

| Standard Concentration (mg/L) | Absorbance @ λmax (AU) |

| 0.50 | 0.095 |

| 1.25 | 0.241 |

| 2.50 | 0.475 |

| 5.00 | 0.962 |

| 10.00 | 1.915 |

| Linear Regression | y = 0.191x + 0.002 |

| R² Value | 0.9998 |

Step 2: Calculate the Concentration of the Unknown Sample

-

Use the equation of the line from your calibration curve (y = mx + b).

-

Substitute the absorbance of your unknown sample for 'y' and solve for 'x' (concentration). Concentration (x) = (Absorbance of Unknown - b) / m

-

If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to get the concentration in the original, undiluted sample.

Workflow Visualization

Caption: Workflow for quantifying Solvent Orange 17.

Method Validation and Trustworthiness

To ensure the protocol is self-validating, consider the following:

-

Linearity: Confirmed by the R² value of the calibration curve.

-

Accuracy: Can be assessed by preparing a quality control (QC) sample of a known concentration (independent of the calibration standards) and verifying that its calculated concentration is within an acceptable percentage of the true value (e.g., ±10%).

-

Precision: Determined by repeatedly measuring the same sample. The relative standard deviation (RSD) of these measurements should be low (e.g., <5%).

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle Solvent Orange 17 powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for Solvent Orange 17 and all solvents used before beginning work.

-

Dispose of all chemical waste according to institutional and local regulations.

References

-

Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. (2020). PubMed. [Link]

-

What is the method for determining color by spectrophotometer in orange and kiwi juices?. (2021). ResearchGate. [Link]

-

Estimation of Methyl Orange Dye's Molar Absorptivity Using a Photoresistor-based Photometer. (2024). Archīum Ateneo. [Link]

-

Solvent Orange 2|Oil Orange 204. (n.d.). Hangzhou Epsilon Chemical Co.,Ltd. [Link]

-

Solvent Orange 17. (2012). World dye variety. [Link]

-

Solvent Orange 2 Dyes | CAS 2646-17-5 Manufacturers in Mumbai, India. (n.d.). Colorants Chem Pvt Ltd. [Link]

-

Solvent orange 2|CAS NO.71839-01-5. (n.d.). Xcolor Pigment. [Link]

-

Beer-Lambert Law | Transmittance & Absorbance. (n.d.). Edinburgh Instruments. [Link]

- Solvent dye preparations. (1994).

-

Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Science Department. [Link]

-

The Beer-Lambert Law. (2023). Chemistry LibreTexts. [Link]

-

Aqueous Methyl Orange absorbance spectrum. Molar absorbance coefficient... (n.d.). ResearchGate. [Link]

-

Beer-Lambert Law Spectrophotometer. (n.d.). HINOTEK. [Link]

-

Experiment 17 Preparation of Methyl Orange. (n.d.). University of Missouri–St. Louis. [Link]

-

Synthesis of Methyl orange. (2017). The Royal Society of Chemistry. [Link]

-

How do you use the Beer-Lambert Law to perform quantitative analysis?. (n.d.). Quora. [Link]

-

Beer Lambert's Law, Absorbance & Transmittance - Spectrophotometry, Basic Introduction - Chemistry. (2018). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. edinst.com [edinst.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hinotek.com [hinotek.com]

- 6. science.valenciacollege.edu [science.valenciacollege.edu]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. Solvent orange 2|CAS NO.71839-01-5 [xcolorpigment.com]

- 9. archium.ateneo.edu [archium.ateneo.edu]

Application Notes and Protocols for Solvent Orange Staining in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the principles and applications of orange-colored solvent dyes in microscopy, with a specific focus on developing a robust staining protocol. While "Solvent Orange 17" is not a conventionally referenced microscopy stain, this document extrapolates from the known properties of similar solvent dyes to provide a detailed and scientifically grounded protocol for cellular and tissue analysis.

Introduction: Understanding "Solvent Orange" Dyes in a Microscopic Context

Solvent dyes are a class of dyes that are soluble in organic solvents and are typically insoluble in water[1][2]. This characteristic makes them particularly useful for staining lipophilic structures within biological specimens, such as lipid droplets, cell membranes, and myelin sheaths. Dyes like those in the Sudan family (e.g., Sudan III, Sudan IV, Oil Red O) are classic examples of solvent dyes used for lipid staining[3].

"Solvent Orange 17" is identified as a xanthene-class dye, insoluble in water but soluble in a 5% sodium carbonate solution[1]. While its direct application in published microscopy protocols is not widespread, its chemical properties suggest a strong potential for use in techniques requiring non-aqueous staining environments. Another related compound, "Solvent Orange 2" (also known as Oil Orange SS), is an oil-soluble dye with a reddish-orange appearance[4][5].

Given these properties, this guide will focus on a protocol for staining neutral lipids in cells and tissues, a primary application for an orange-colored, solvent-soluble dye in a research setting. We will also briefly discuss the principles of cytoplasmic staining with orange dyes, such as Orange G, for broader context.

Principle of Lipid Staining with Solvent Dyes

The mechanism of lipid staining with solvent dyes is based on the principle of "like dissolves like." These lipophilic dyes are more soluble in the lipids of the biological sample than in their solvent carrier. When a tissue section or cell preparation is incubated with a saturated solution of a solvent dye, the dye molecules will selectively partition into the intracellular and extracellular lipid components. This results in the visualization of these structures as brightly colored deposits under the microscope.

The intensity of the staining is proportional to the concentration of the lipid in the tissue. This method is a direct, physical staining process rather than a chemical reaction.

Detailed Protocol: Solvent Orange Staining for Neutral Lipids

This protocol is designed for the staining of neutral lipids in cultured cells or frozen tissue sections. It is based on established methods for other lysochrome (fat-soluble) dyes and is optimized for a hypothetical "Solvent Orange 17" or a similar orange solvent dye.

Required Reagents and Materials

-

Solvent Orange Dye: (e.g., Solvent Orange 17 or a similar lipophilic orange dye)

-

Isopropanol or Propylene Glycol: For preparing the staining solution.

-

Formalin (10% neutral buffered): For fixation.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Hematoxylin: For counterstaining nuclei.

-

Aqueous Mounting Medium: (e.g., Glycerin jelly).

-

Microscope Slides and Coverslips

-

Coplin Jars or Staining Dishes

-

Micropipettes and Tips

Quantitative Data Summary

| Reagent/Parameter | Concentration/Setting | Purpose |

| Fixative | 10% Neutral Buffered Formalin | Preserves cell and tissue morphology and immobilizes lipids. |

| Fixation Time | 30-60 minutes for cells; 24-48 hours for tissues | Ensures adequate cross-linking without excessive tissue hardening. |

| Staining Solution | Saturated solution of Solvent Orange in 60% Isopropanol | Delivers the lipophilic dye to the specimen. |

| Staining Incubation | 10-20 minutes at room temperature | Allows for optimal partitioning of the dye into lipid droplets. |

| Differentiator | 60% Isopropanol | Removes excess background staining. |

| Counterstain | Hematoxylin solution | Stains cell nuclei blue for contrast. |

| Counterstaining Time | 1-2 minutes | Provides clear nuclear detail without overstaining. |

Experimental Workflow Diagram

Caption: Workflow for Solvent Orange lipid staining.

Step-by-Step Protocol

For Cultured Cells:

-

Fixation: Gently wash the cells with PBS. Fix the cells with 10% neutral buffered formalin for 30-60 minutes at room temperature[6].

-

Washing: Discard the fixative and wash the cells twice with distilled water.

-

Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes at room temperature.

-

Staining: Remove the isopropanol and add the saturated Solvent Orange staining solution. Incubate for 10-20 minutes at room temperature.

-

Differentiation: Discard the staining solution and briefly rinse with 60% isopropanol to remove excess stain.

-

Washing: Wash the cells thoroughly with distilled water.

-

Counterstaining: Incubate the cells with hematoxylin for 1-2 minutes.

-

Washing: Wash with distilled water until the water runs clear.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

-

Imaging: Observe under a bright-field microscope. Lipid droplets will appear orange-red, and nuclei will be blue.

For Frozen Tissue Sections:

-

Sectioning: Cut frozen tissue sections at 8-10 µm and mount on slides.

-

Fixation: Fix the sections in 10% neutral buffered formalin for at least 10 minutes.

-

Washing: Rinse gently with distilled water.

-

Staining: Follow steps 3-9 as described for cultured cells.

-

Imaging: Observe under a bright-field microscope.

Alternative Application: Cytoplasmic Staining with Orange G

While solvent dyes are primarily for lipids, other orange dyes like Orange G are integral to polychromatic staining techniques for cytoplasm. Orange G is an acidic dye that stains cytoplasm and keratin a bright orange[7]. It is a key component of the Papanicolaou stain, where it is used to differentiate various cell types in cytological smears[8][9].

The principle behind acidic dyeing involves the electrostatic attraction between the anionic dye molecules and the cationic proteins in the cytoplasm, particularly at an acidic pH[10][11].

Troubleshooting and Best Practices

-

Weak Staining:

-

Cause: Insufficient staining time or a sub-saturated staining solution.

-

Solution: Increase the incubation time or prepare a fresh, fully saturated staining solution. Ensure proper fixation, as unfixed lipids may be lost during staining.

-

-

High Background Staining:

-

Cause: Inadequate differentiation or excessive dye precipitate.

-

Solution: Ensure the differentiation step in 60% isopropanol is performed. Filter the staining solution before use to remove any precipitate.

-

-

Crystal Formation:

-

Cause: Evaporation of the solvent from the staining solution.

-

Solution: Keep the staining dish covered during incubation. Prepare fresh staining solution if crystals are observed.

-

Conclusion

While "Solvent Orange 17" may not be a standard reagent in the histologist's toolkit, its properties as a solvent-soluble dye make it a candidate for specialized applications like lipid staining. By understanding the principles of lysochrome staining and following a well-defined protocol, researchers can effectively utilize orange solvent dyes to visualize and analyze lipid distribution in a variety of biological samples. The provided protocol offers a robust starting point for developing and optimizing staining with these compounds.

References

-

World Dye Variety. (2012, October 10). Solvent Orange 17. Retrieved from [Link]

-

Biocompare. (n.d.). Orange G. Retrieved from [Link]

-

Biognost. (n.d.). ORANGE G powder dye. Retrieved from [Link]

-

Colorants Chem Pvt Ltd. (n.d.). Solvent Orange 2 Dyes | CAS 2646-17-5. Retrieved from [Link]

-

Hologic. (n.d.). ThinPrep™ Stain Orange G Solution Instructions for Use. Retrieved from [Link]

-

Xcolor Pigment. (n.d.). Solvent orange 2|CAS NO.71839-01-5. Retrieved from [Link]

-

MDPI. (2022). Development and Physicochemical Characterisation of Probiotic Emulsions Containing Lactobacillus rhamnosus for Potential Dermal Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Dye. Retrieved from [Link]

-

PubChem. (n.d.). Orange OT. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Acid Black 1, Acid Yellow 7 and Acid Violet 17 and the Factors Which Can Affect Blood-Contaminated Fingermark Enhancement. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Dye - Wikipedia [en.wikipedia.org]

- 3. Development and Physicochemical Characterisation of Probiotic Emulsions Containing Lactobacillus rhamnosus for Potential Dermal Applications [mdpi.com]

- 4. Solvent Orange 2 Dyes | CAS 2646-17-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 5. Solvent orange 2|CAS NO.71839-01-5 [xcolorpigment.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. biocompare.com [biocompare.com]

- 8. biognost.com [biognost.com]

- 9. hologic.com [hologic.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hilarispublisher.com [hilarispublisher.com]

Use of Solvent Orange 17 in non-polar solvent systems.

Application Note: AN-2026-SO17 Title: Characterization and Utilization of Solvent Orange 17 (C.I. 45456) in Non-Polar Solvent Systems for Lipid-Based Drug Delivery and Histological Analysis[1]

Executive Summary

This technical guide details the physicochemical properties and experimental protocols for Solvent Orange 17 (C.I. 45456), a xanthene-based lysochrome dye.[1] Unlike the more common azo-dye Sudan III (Solvent Red 23), Solvent Orange 17 offers unique spectral characteristics and solubility profiles suitable for visualizing and quantifying lipid phases in complex drug delivery systems (e.g., Lipid Nanoparticles, SEDDS) and industrial non-polar matrices. This guide provides validated workflows for qualitative visualization and quantitative partitioning analysis.

Chemical Identity & Mechanism of Action

Distinction Note: Researchers often conflate "Sudan" dyes with all solvent dyes.[1] Solvent Orange 17 is distinct from Sudan III (Solvent Red 23).[1] While both are lysochromes (fat-soluble), Solvent Orange 17 is a brominated xanthene derivative, imparting it with different fluorescence capabilities and polarity thresholds compared to the azo-based Sudan series.[1]

| Feature | Solvent Orange 17 | Sudan III (Solvent Red 23) |

| C.I.[1] Number | 45456 | 26100 |

| Chemical Class | Xanthene (Brominated) | Disazo |

| Chromophore | Conjugated Xanthene System | Azo group (-N=N-) |

| Primary Color | Bright Orange | Red / Reddish-Brown |

| Fluorescence | Potential (Solvent Dependent) | Non-fluorescent |

| CAS Number | 33014-42-5 | 85-86-9 |

Mechanism of Staining: Solvent Orange 17 functions via physical partitioning (solubility-based segregation).[1] It lacks ionizable functional groups that would bind chemically to cellular components.[1] Instead, it follows the Nernst Distribution Law, preferentially partitioning into the non-polar (lipid) phase due to favorable van der Waals interactions and hydrophobic exclusion from aqueous phases.

Figure 1: Mechanism of Lysochrome Partitioning.[1] The dye moves from the carrier solvent to the lipid phase driven by a high partition coefficient (

Physicochemical Profile & Solubility

The following data serves as a baseline for formulation. Solubility is temperature-dependent; values are for 25°C.[1]

| Solvent System | Solubility Rating | Estimated Conc. (g/L) | Application Relevance |

| Water | Insoluble | < 0.01 | Negative Control / Wash Buffer |

| Ethanol (95%) | Slightly Soluble | 1 - 5 | Stock Solution Preparation (requires heat) |

| Acetone | Soluble | 10 - 20 | Rapid carrier solvent |

| Toluene | Very Soluble | > 50 | Calibration Standards / Industrial Analysis |

| Hexane | Soluble | 5 - 15 | Non-polar extraction / Chromatography |

| Vegetable Oils | Soluble | 10 - 30 | Lipid Emulsion Models |

Application Protocols

Protocol A: Visualization of Lipid Nanoparticles (LNPs) & Emulsions

Purpose: Qualitative assessment of lipid distribution and encapsulation efficiency in drug delivery systems.

Materials:

-

Carrier Solvent: Acetone or Isopropanol (IPA)[1]

-

Sample: LNP suspension or Oil-in-Water (O/W) emulsion[1]

-

Microscope: Brightfield (or Fluorescence with TRITC filter set for contrast)[1]

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Dissolve 10 mg of Solvent Orange 17 in 10 mL of Acetone.

-

Vortex for 2 minutes.

-

Critical Step: Filter through a 0.22 µm PTFE syringe filter to remove undissolved micro-crystals that could be mistaken for lipid aggregates.[1]

-

-

Staining:

-

Differentiation (Optional but Recommended):

-

If background staining is high, dialyze the sample against PBS for 1 hour using a Slide-A-Lyzer cassette to remove free dye.[1]

-

-

Imaging: